molecular formula C18H29NO B6647113 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol

4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol

Cat. No. B6647113
M. Wt: 275.4 g/mol
InChI Key: UGEMKVKHKHNYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the class of research chemicals known as novel psychoactive substances (NPS) and has gained popularity in recent years due to its potent analgesic effects. AH-7921 has been the subject of extensive research in the scientific community, and its potential applications and limitations have been explored in several studies.

Mechanism of Action

4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol acts as a mu-opioid receptor agonist, which activates the receptor and produces analgesic effects. It also inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects. 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has a rapid onset of action and a relatively short duration of action, which may make it useful for acute pain management.
Biochemical and Physiological Effects:
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be more potent than morphine in animal models of pain, but also has a narrower therapeutic window, making it potentially more dangerous. 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has also been shown to produce less tolerance and physical dependence compared to other opioids, which may make it a safer alternative for chronic pain management.

Advantages and Limitations for Lab Experiments

4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has several advantages for use in lab experiments, including its high potency, rapid onset of action, and relatively short duration of action. However, it also has several limitations, including its narrow therapeutic window, potential for abuse, and lack of long-term safety data.

Future Directions

There are several future directions for research on 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol, including:
1. Further exploration of its analgesic effects and potential as a therapeutic agent for acute and chronic pain management.
2. Investigation of its antidepressant effects and potential as a treatment for depression.
3. Development of safer and more effective derivatives of 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol with improved pharmacological properties.
4. Evaluation of its potential for abuse and development of strategies to minimize its misuse.
5. Long-term safety studies to evaluate its potential for adverse effects and toxicity.
Conclusion:
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol is a synthetic opioid analgesic drug that has been extensively studied in the scientific community. Its potent analgesic effects and potential therapeutic applications have been explored in several studies. However, its narrow therapeutic window and potential for abuse make it a potentially dangerous drug. Further research is needed to fully evaluate its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol involves the reaction of 4-hydroxybenzaldehyde with 4-methylcyclohexylamine to form the intermediate 4-(4-methylcyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-bromo-1-phenylethanone in the presence of a reducing agent to form the final product, 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol.

Scientific Research Applications

4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has been used extensively in scientific research to study its analgesic effects and potential as a therapeutic agent. Studies have shown that 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has a high affinity for the mu-opioid receptor, which is responsible for its analgesic effects. It has also been shown to have a lower affinity for the delta and kappa opioid receptors, which may contribute to its reduced side effects compared to other opioids.

properties

IUPAC Name

4-[2-[2-(4-methylcyclohexyl)ethylamino]propyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-14-3-5-16(6-4-14)11-12-19-15(2)13-17-7-9-18(20)10-8-17/h7-10,14-16,19-20H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEMKVKHKHNYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CCNC(C)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol

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